molecular formula C17H27N3O2S B1405630 tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate CAS No. 1227954-48-4

tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate

Cat. No.: B1405630
CAS No.: 1227954-48-4
M. Wt: 337.5 g/mol
InChI Key: NCAMUHLKADVXEO-UHFFFAOYSA-N
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Description

tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate is a sophisticated chemical scaffold designed for research and development in medicinal chemistry and drug discovery. This compound integrates a Boc-protected piperazine ring, a flexible ethyl thioether linker, and a privileged 2-aminophenyl group, making it a versatile building block for the synthesis of diverse compound libraries. Primary Research Applications: This reagent is principally employed as a key intermediate in the construction of potential pharmacologically active molecules. The presence of the Boc-protected secondary amine and the primary aromatic amine allows for sequential and selective functionalization, enabling researchers to rapidly explore structure-activity relationships (SAR). The thioether linkage can influence the compound's metabolic stability and conformational properties. Research Value and Mechanism: The 2-aminophenyl moiety is a common feature in molecules that interact with various biological targets. This building block can be utilized to develop novel compounds for screening against a range of enzymes and receptors. The Boc (tert-butoxycarbonyl) group serves as a protective group for the piperazine nitrogen, which is crucial for directing subsequent synthetic transformations and can be readily removed under mild acidic conditions to reveal a secondary amine for further derivatization. Handling and Compliance: This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

IUPAC Name

tert-butyl 4-[2-(2-aminophenyl)sulfanylethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)12-13-23-15-7-5-4-6-14(15)18/h4-7H,8-13,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAMUHLKADVXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCSC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Piperazine Nitrogen

The initial step involves protecting one nitrogen of piperazine by reaction with di-tert-butyl dicarbonate (Boc2O) or similar reagents to yield tert-butyl piperazine-1-carboxylate. This step is crucial to prevent unwanted side reactions on the second nitrogen during alkylation.

  • Typical conditions: Reaction in dichloromethane (DCM) or tetrahydrofuran (THF) solvent at room temperature.
  • Yield: Generally high (>80%).

Synthesis of 2-[(2-aminophenyl)thio]ethyl Halide Intermediate

The 2-[(2-aminophenyl)thio]ethyl group is introduced via a halide intermediate, typically a bromo- or chloro-ethyl derivative of 2-aminothiophenol.

  • Preparation: 2-aminothiophenol is alkylated with bromoethyl derivatives under basic conditions.
  • Reagents: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in anhydrous solvents like DMF.
  • Notes: Control of moisture is critical to avoid hydrolysis.

Coupling of Protected Piperazine with 2-[(2-aminophenyl)thio]ethyl Halide

The key step is nucleophilic substitution where the free nitrogen of tert-butyl piperazine-1-carboxylate attacks the 2-[(2-aminophenyl)thio]ethyl halide to form the desired compound.

  • Solvents: Anhydrous DMF or THF.
  • Bases: Triethylamine or sodium hydride to deprotonate the piperazine nitrogen.
  • Temperature: Typically room temperature to 60°C.
  • Reaction time: Several hours to overnight.
  • Purification: Chromatography on silica gel using ethyl acetate/hexane mixtures.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino and thioether groups can be oxidized under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for drug development:

  • Antimicrobial Activity : Research indicates that derivatives containing piperazine rings show significant activity against various microbial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . This suggests potential applications in treating bacterial infections.
  • Antitumor Properties : Compounds with similar structures have been studied for their anticancer properties. The presence of the piperazine moiety is often associated with enhanced interaction with biological targets involved in tumor growth and proliferation .
  • Neuropharmacological Effects : The compound's structure suggests potential use in treating neurological conditions. Piperazine derivatives are known to interact with neurotransmitter systems, which could be beneficial in managing disorders such as depression and anxiety .

Antimicrobial Efficacy

A study conducted by Topalis et al. (2011) demonstrated that piperazine-based compounds exhibited notable antimicrobial effects. The structural modifications on the piperazine ring enhanced the compounds' affinity for bacterial targets, leading to increased efficacy against resistant strains .

Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives, including tert-butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate. These compounds were evaluated for their cytotoxicity against several cancer cell lines. Results indicated that certain modifications led to significant reductions in cell viability, suggesting promising anticancer activity .

Neuropharmacological Applications

Research by Sbardella et al. (2011) focused on the neuropharmacological effects of piperazine derivatives. The study found that these compounds could modulate serotonin and dopamine receptors, indicating their potential use as antidepressants or anxiolytics .

Data Table: Summary of Biological Activities

Activity TypeReferenceFindings
AntimicrobialTopalis et al., 2011Effective against S. aureus and P. aeruginosa
AntitumorJournal of Medicinal ChemistrySignificant cytotoxicity against cancer cell lines
NeuropharmacologicalSbardella et al., 2011Modulation of serotonin and dopamine receptors

Mechanism of Action

The mechanism of action of tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. Alternatively, it could act as an agonist or antagonist at a receptor, influencing signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below highlights critical differences between the target compound and its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights Biological Activity Notes Safety Data
Target: tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate C₁₆H₂₅N₃O₂S ~335.47* Thioethyl linker, 2-aminophenyl, tert-butyl Not explicitly described in evidence Potential antiplasmodial (inferred) [3] Not available
tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate [2] C₂₂H₂₆N₄O₂S 410.54 Imidazothiazole ring, methyl linker Multi-step heterocyclic synthesis Antimicrobial potential (structural inference) Not provided
tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate [16][16] C₁₅H₂₃N₃O₂ 277.37 Direct 2-aminophenyl attachment Nitro reduction using PdCl₂/Fe [21][21] Antiplasmodial activity demonstrated [3] Skin/eye irritant (Category 4 oral toxicity) [16]
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate [5] C₁₆H₂₁N₄O₂ 301.37 Cyano group, para-aminophenyl Not detailed Electron-withdrawing cyano alters reactivity Not available
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate [20] C₁₄H₂₇N₃O₂ 269.38 Piperidinyl substituent Reductive amination or similar methods Niche applications (e.g., CNS targeting) Not provided

Physicochemical Properties

  • Hydrogen Bonding: The 2-aminophenyl group in the target compound and analogs (e.g., [3], [16]) enables hydrogen bonding, influencing solubility and crystal packing. Intramolecular hydrogen bonds observed in pyrimidine derivatives (e.g., [13]) suggest similar behavior in the target [13].

Biological Activity

tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C17H27N3O2SC_{17}H_{27}N_{3}O_{2}S, with a molecular weight of 341.5 g/mol. The compound features a piperazine ring substituted with a thioether group and a carboxylate moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its effects on cell proliferation, apoptosis, and potential therapeutic applications in cancer treatment.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives have shown potent inhibitory effects on various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMDA-MB-231 (Breast)0.126Induces apoptosis via caspase activation
Compound BA431 (Epidermal Carcinoma)0.25–1Inhibits cell migration and invasion
Compound CMCF-7 (Breast)1.75–9.46EGFR inhibition and cell cycle arrest

These findings suggest that the compound may serve as a lead in developing new anticancer agents.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Studies have shown that the compound can significantly reduce the proliferation of cancer cells by inducing apoptosis.
  • EGFR Inhibition : Some derivatives have been identified as EGFR inhibitors, which play a crucial role in cancer cell signaling pathways.
  • Matrix Metalloproteinase Inhibition : The compound has demonstrated inhibitory effects on matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The study found that treatment with the compound led to a significant reduction in metastatic nodules compared to control groups, highlighting its potential as an effective therapeutic agent against breast cancer.

Q & A

Q. Table 1: Key Synthetic Intermediates

IntermediateRoleYield (%)Reference
tert-Butyl piperazine-1-carboxylateCore scaffold85–92
2-[(2-Nitrophenyl)thio]ethyl bromideThioethyl precursor72

Q. Table 2: Characteristic NMR Peaks

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
tert-Butyl1.43 (s, 9H)28.1, 80.5
Piperazine CH₂3.40–3.60 (m)49.8, 51.2
2-Aminophenylthioethyl6.55–7.10 (m)115–135 (aromatic)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate

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